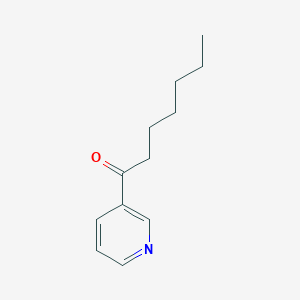

1-(Pyridin-3-yl)heptan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

6294-61-7 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-pyridin-3-ylheptan-1-one |

InChI |

InChI=1S/C12H17NO/c1-2-3-4-5-8-12(14)11-7-6-9-13-10-11/h6-7,9-10H,2-5,8H2,1H3 |

InChI Key |

WJKSBMMOBQQEDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 3 Yl Heptan 1 One

Classical Organic Synthesis Approaches

Traditional methods for synthesizing pyridyl ketones often rely on well-established reaction mechanisms, such as acylation and multi-step synthetic sequences. These approaches are foundational in organic chemistry and provide reliable pathways to the target molecule.

Acylation Reactions Involving Pyridine (B92270) Derivatives

Direct acylation of the pyridine ring is challenging due to its electron-deficient nature, which makes it less susceptible to standard Friedel-Crafts acylation conditions. youtube.com The nitrogen atom in the pyridine ring tends to react first, forming a pyridinium (B92312) salt that is even more deactivated. youtube.com However, alternative strategies have been developed to introduce an acyl group onto the pyridine ring.

One common approach involves the use of organometallic reagents. For instance, a pyridine derivative can be metalated using a strong base like lithium diisopropylamide (LDA) to create a nucleophilic species that can then react with an acylating agent such as heptanoyl chloride. youtube.comnih.gov Another method involves the reaction of a pyridine N-oxide with a Grignard reagent, followed by treatment with an acylating agent. organic-chemistry.org

A documented synthesis of 1-(pyridin-3-yl)heptan-1-one involves the generation of a pyridine-derived enolate at low temperatures (-78°C) in a nitrogen atmosphere, using tetrahydrofuran (B95107) (THF) and hexane (B92381) as solvents. This enolate intermediate subsequently reacts with a heptanoyl electrophile. The reaction is then quenched with an acidic workup using ammonium (B1175870) chloride. The crude product can be purified by flash chromatography to yield this compound with a reported isolated yield of 78%. smolecule.com

| Reagent/Condition | Purpose |

| Pyridine derivative | Starting material |

| Strong base (e.g., LDA) | Deprotonation to form a nucleophile |

| Heptanoyl chloride | Acylating agent |

| Low temperature (-78°C) | To control reactivity and prevent side reactions |

| THF/Hexane | Solvents |

| Ammonium chloride | Acidic workup to quench the reaction |

| Flash chromatography | Purification of the final product |

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a versatile and often necessary route when direct functionalization is not feasible. libretexts.orgyoutube.com This strategy involves creating a precursor molecule that can be more easily converted to the desired pyridyl ketone in subsequent steps. For example, a common precursor is a pyridine derivative bearing a group that can be transformed into a ketone, such as a nitrile or an alcohol.

One potential multi-step pathway could begin with 3-cyanopyridine (B1664610). This starting material can react with a hexyl Grignard reagent (hexylmagnesium bromide) to form an intermediate imine, which upon acidic hydrolysis, yields this compound. chemicalbook.comresearchgate.net

Another approach might involve the oxidation of a corresponding secondary alcohol, 1-(pyridin-3-yl)heptan-1-ol. This alcohol precursor could potentially be synthesized by reacting 3-pyridinecarboxaldehyde (B140518) with a hexyl Grignard reagent. The resulting secondary alcohol can then be oxidized to the target ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or through a Swern oxidation.

| Starting Material | Key Transformation | Final Product |

| 3-Cyanopyridine | Grignard reaction followed by hydrolysis | This compound |

| 3-Pyridinecarboxaldehyde | Grignard reaction followed by oxidation | This compound |

| 2-Halopyridine | Lithiation followed by reaction with an electrophile | Pyridyl dichalcogenides (related synthesis) nih.gov |

Regioselective Synthesis Strategies for the 3-Pyridyl Isomer

Achieving regioselectivity, particularly for the 3-substituted isomer, is a critical aspect of synthesizing pyridyl ketones. The electronic properties of the pyridine ring direct incoming electrophiles or nucleophiles to specific positions. In many reactions, substitution occurs preferentially at the 2- or 4-position. Therefore, strategies that favor the 3-position are of significant interest.

One effective method for achieving regioselective synthesis is through directed ortho-metalation. nih.gov By using a directing group on the pyridine ring, it is possible to selectively deprotonate the adjacent position, which can then react with an electrophile. For instance, a halogen at the 2-position of pyridine can direct lithiation to the 3-position. nih.gov This lithiated intermediate can then be reacted with an appropriate heptanoyl electrophile.

Furthermore, certain catalytic systems can exhibit high regioselectivity. For example, Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes has been shown to produce substituted pyridines with excellent regioselectivity. nih.gov While not specifically demonstrated for this compound, such methods offer potential routes to the desired 3-pyridyl isomer.

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis and organocatalysis have emerged as powerful tools for the formation of carbon-carbon bonds and the synthesis of complex molecules, including pyridyl ketones.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.govthermofisher.com These reactions, such as Suzuki, Negishi, and Stille couplings, allow for the formation of carbon-carbon bonds between various organic fragments. For the synthesis of this compound, a plausible approach would involve the coupling of a 3-pyridyl organometallic reagent with a heptanoyl derivative, or vice versa.

For example, a Negishi coupling could be employed by reacting a 3-pyridylzinc reagent with heptanoyl chloride in the presence of a palladium catalyst. nih.gov Similarly, a Suzuki coupling could involve the reaction of 3-pyridylboronic acid with heptanoyl chloride, catalyzed by a palladium complex. These methods often offer high yields and functional group tolerance. thermofisher.com

Recent advancements have also explored the use of copper and iron catalysts for similar transformations. beilstein-journals.orgorganic-chemistry.org For instance, copper-catalyzed reactions have been developed for the synthesis of various ketone derivatives. sioc-journal.cn While a specific application for this compound may not be documented, these catalytic systems provide a framework for potential synthetic routes.

| Coupling Reaction | Pyridine Component | Acyl Component | Catalyst |

| Negishi | 3-Pyridylzinc reagent | Heptanoyl chloride | Palladium |

| Suzuki | 3-Pyridylboronic acid | Heptanoyl chloride | Palladium |

| Stille | 3-Pyridylstannane | Heptanoyl chloride | Palladium |

| Copper-catalyzed | 3-Halopyridine | Heptanoyl derivative | Copper |

Organocatalytic Methods in Ketone Formation

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and efficient alternative to metal-based catalysis. organic-chemistry.orgresearchgate.net While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, related transformations suggest potential pathways.

For instance, N-heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a variety of reactions, including the formation of ketones. researchgate.net An NHC could potentially catalyze the reaction between a 3-pyridinecarboxaldehyde derivative and a suitable acylating agent precursor.

Pyridine itself can act as an organocatalyst in certain reactions, such as the reductive ozonolysis of alkenes to form ketones and aldehydes. organic-chemistry.org This highlights the potential for pyridine derivatives to participate in catalytic cycles. While this specific reaction is not a direct synthesis of the target molecule, it demonstrates the catalytic capabilities of the pyridine motif.

Chemo- and Regioselective Catalysis

The synthesis of 3-substituted pyridines such as this compound presents a significant challenge in organic chemistry due to the inherent reactivity of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming nucleophiles or radicals to the C2, C4, and C6 positions. Therefore, achieving regioselective functionalization at the C3 position requires specialized catalytic systems.

Modern cross-coupling reactions, catalyzed by transition metals like palladium, are paramount for the regioselective synthesis of such compounds. uni-rostock.de A prevalent strategy involves the coupling of a 3-substituted pyridine derivative with a suitable heptanoyl precursor. For instance, a Suzuki-Miyaura coupling reaction can be employed, reacting 3-pyridylboronic acid with heptanoyl chloride. This reaction requires a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand and a base, to facilitate the catalytic cycle which includes oxidative addition, transmetalation, and reductive elimination. uni-rostock.de

Alternatively, a Negishi coupling could be utilized, involving the reaction of a 3-pyridylzinc halide with heptanoyl chloride. The choice of catalyst, ligand, and reaction conditions is critical to prevent side reactions and ensure high yields of the desired 3-acylpyridine. Other catalytic methods, such as rhodium(III)-catalyzed C-H activation, represent an emerging frontier, potentially allowing for the direct coupling of pyridine with an appropriate alkene or aldehyde precursor, although these methods are often complex. nih.gov The regioselectivity in these reactions is dictated by the directing group on the pyridine ring and the nature of the catalyst. nih.gov

The table below outlines a representative set of conditions for a hypothetical palladium-catalyzed Suzuki-Miyaura coupling to synthesize this compound.

| Parameter | Condition | Purpose |

| Reactant A | 3-Pyridylboronic Acid | Source of the pyridin-3-yl moiety |

| Reactant B | Heptanoyl Chloride | Source of the heptanoyl moiety |

| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water | Biphasic system to dissolve reactants and base |

| Temperature | 90-110 °C | Provides energy to overcome activation barriers |

Advanced Synthetic Techniques

Beyond the catalytic method itself, the technological approach to performing the synthesis plays a crucial role in the efficiency, safety, and scalability of producing this compound. Advanced techniques such as electrochemical synthesis, flow chemistry, and high-throughput experimentation are transforming the landscape of chemical manufacturing.

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby reducing the need for stoichiometric chemical oxidants or reductants. chim.it While specific literature detailing the electrochemical synthesis of this compound is not prominent, the principles of organic electrosynthesis can be applied.

A hypothetical approach could involve the electrochemical coupling of a 3-halopyridine with a heptanal-derived species. In such a process, a sacrificial anode might be used to generate a reactive organometallic intermediate in situ, which then couples with the pyridine substrate. Another possibility is the generation of a pyridine radical cation at the anode, which could then react with a suitable nucleophile. rsc.org The reaction conditions, including the choice of electrode material (e.g., platinum, graphite, boron-doped diamond), supporting electrolyte, solvent, and cell design (divided or undivided), are critical parameters that must be optimized to achieve high selectivity and yield. nih.govsciforum.net

The key parameters for a potential electrochemical synthesis are summarized in the table below.

| Parameter | Description | Example |

| Cell Type | Undivided or Divided | An undivided cell is simpler; a divided cell prevents unwanted side reactions at the counter electrode. |

| Anode Material | Site of Oxidation | Glassy Carbon, Platinum (Pt) |

| Cathode Material | Site of Reduction | Graphite, Nickel (Ni) Foam |

| Electrolyte | Provides ionic conductivity | Tetrabutylammonium tetrafluoroborate (B81430) (NBu₄BF₄) |

| Solvent | Dissolves substrate and electrolyte | Acetonitrile (MeCN), Dichloromethane (DCM) |

| Applied Potential/Current | Driving force for the reaction | Constant current or constant potential electrolysis |

Flow Chemistry Approaches

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and improved reproducibility and scalability. thieme-connect.debeilstein-journals.org

A batch synthesis for this compound, such as a palladium-catalyzed cross-coupling, can be adapted to a flow process. nih.gov In a typical setup, solutions of the reactants and catalyst would be introduced into the system via precise pumps. The streams would converge in a T-mixer before entering a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The residence time in the reactor is precisely controlled by the flow rate and reactor volume, allowing for fine-tuning of the reaction progress. The product stream emerging from the reactor can then be directed to in-line purification or analysis units. beilstein-journals.org This approach not only allows for rapid production but also enables the safe exploration of reaction conditions, such as higher temperatures and pressures, that would be hazardous in a large-scale batch reactor. thieme-connect.de

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Scale | Limited by vessel size | Scalable by running for longer durations |

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with exotherms/hazardous materials | Inherently safer due to small reaction volumes |

| Reaction Time | Often several hours to days | Typically seconds to minutes |

| Optimization | Time-consuming, one experiment at a time | Rapid, conditions can be changed quickly |

| Throughput | Lower, sequential processing | Higher, continuous production |

High-Throughput Experimentation in Reaction Optimization

High-Throughput Experimentation (HTE) is a powerful methodology used to accelerate research and development by performing a large number of experiments in parallel. hte-company.comresearchgate.net This approach is particularly valuable for optimizing the synthesis of molecules like this compound, where finding the optimal conditions for a catalytic reaction can be complex and time-consuming. beilstein-journals.org

For a palladium-catalyzed cross-coupling reaction, an HTE workflow would involve using automated liquid handling robots to dispense a matrix of different catalysts, ligands, bases, solvents, and reactant concentrations into the wells of a microtiter plate. beilstein-journals.org Each well functions as a miniature reactor. The plate is then heated and stirred, and after a set time, the contents of each well are rapidly analyzed, typically by mass spectrometry or chromatography, to determine the yield of the desired product. This parallel approach allows researchers to screen hundreds of unique reaction conditions in a single day, rapidly identifying the optimal parameters to maximize yield and minimize impurities. The data generated can also be used in conjunction with machine learning algorithms to predict even better reaction conditions. beilstein-journals.org

The interactive table below simulates an HTE screen for optimizing a Suzuki coupling to form this compound, demonstrating how different combinations of catalysts and ligands can be evaluated to find the highest-yielding conditions.

| Experiment ID | Palladium Catalyst | Ligand | Base | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 45 |

| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | 78 |

| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | 85 |

| 4 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | 52 |

| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 91 |

| 6 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 95 |

| 7 | PdCl₂(dppf) | (none) | K₃PO₄ | 88 |

| 8 | PdCl₂(dppf) | (none) | Cs₂CO₃ | 92 |

Chemical Reactivity and Transformations of 1 Pyridin 3 Yl Heptan 1 One

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in 1-(Pyridin-3-yl)heptan-1-one is a primary site for chemical transformations. Its reactivity is characterized by the polarization of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. The electron-withdrawing nature of the attached pyridine (B92270) ring further enhances the electrophilicity of the carbonyl carbon, making it susceptible to a range of reactions. savemyexams.com

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is a prime target for attack by nucleophiles. This class of reactions, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon, leading to a tetrahedral intermediate that is typically protonated to yield an alcohol. unizin.org

Key research findings on analogous 3-acylpyridines indicate that they readily undergo such additions. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgBr) would lead to the formation of a tertiary alcohol. Similarly, the addition of hydrogen cyanide (HCN) can produce a cyanohydrin, a reaction that extends the carbon chain and introduces a new functional group. savemyexams.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Heptylmagnesium Bromide | Tertiary Alcohol |

These reactions are fundamental in synthetic chemistry for modifying the structure and functionality of the molecule.

Condensation and Derivatization Pathways

Condensation reactions are a significant aspect of the carbonyl group's reactivity, often used for derivatization and characterization. These reactions involve an initial nucleophilic addition to the carbonyl, followed by the elimination of a water molecule.

This compound can react with primary amines to form imines (Schiff bases). Reactions with hydrazine (B178648) and its derivatives are also common, yielding hydrazones. For example, related acetylpyridine compounds are known to undergo condensation with hydrazines to form the corresponding hydrazone derivatives. vulcanchem.com These derivatives are often crystalline solids with sharp melting points, historically used for the identification of ketones.

Table 2: Common Condensation Reactions and Derivatives

| Reagent | Derivative Formed | General Application |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Synthesis of new ligands, intermediates |

| Hydrazine (H₂NNH₂) | Hydrazone | Characterization, Wolff-Kishner reduction |

Redox Reactions: Reduction and Oxidation Profiles

The redox chemistry of this compound is centered on its carbonyl and pyridine functionalities.

Reduction: The ketone moiety is readily reduced to a secondary alcohol, 1-(Pyridin-3-yl)heptan-1-ol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, converting the ketone to an alcohol without affecting the pyridine ring. chemguide.co.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. Studies on similar acylpyridines have shown that reduction can also be accomplished with zinc in the presence of acids like hydrochloric, acetic, or formic acid. cas.cz

Oxidation: Direct oxidation of the ketone functional group is generally not feasible under standard conditions. However, the pyridine nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. This transformation significantly alters the electronic properties of the pyridine ring, which can influence its subsequent reactivity. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic character dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). libretexts.org The nitrogen atom not only withdraws electron density from the ring by induction but also becomes protonated or complexes with the Lewis acid catalysts typically used in EAS reactions. This creates a positive charge on the nitrogen, further deactivating the ring towards attack by electrophiles. libretexts.org

When EAS does occur, substitution is directed to the 3- and 5-positions, which are meta to the nitrogen atom. quora.com In this compound, the acyl group at the 3-position is also an electron-withdrawing, deactivating group. This combined deactivation makes electrophilic substitution very difficult. If forced, an incoming electrophile would be directed to the 5-position (meta to both the nitrogen and the acyl group). Classic EAS reactions like nitration require harsh conditions and typically result in low yields for 3-substituted pyridines. researchgate.netiupac.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Stability of Intermediate | Expected Outcome |

|---|---|---|

| C-2, C-6 (ortho) | Highly destabilized by adjacent positive nitrogen | Not favored |

| C-4 (para) | Destabilized positive charge on nitrogen in resonance | Not favored |

Nucleophilic Aromatic Substitution on Activated Pyridines

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly at the 2-, 4-, and 6-positions where the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comlibretexts.org

For NAS to proceed, two conditions are generally required: the presence of a good leaving group (such as a halide) and activation by strong electron-withdrawing groups. byjus.com In the case of this compound, there is no inherent leaving group on the ring. However, if a derivative were synthesized with a leaving group, such as chlorine or bromine, at the 2- or 6-position, the molecule would be activated for NAS. The electron-withdrawing acyl group at the 3-position would contribute to this activation, facilitating the displacement of the leaving group by a strong nucleophile like an alkoxide or an amine. byjus.commasterorganicchemistry.com

Quaternization and N-Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound is a key center of reactivity, readily participating in quaternization and N-oxidation reactions.

Quaternization: The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction is a fundamental transformation for modifying the electronic properties and solubility of the molecule. For instance, the quaternization of analogous acylpyridines, such as 1-(pyridin-3-yl)undecan-1-one, has been achieved by reacting them with agents like (3-bromopropyl)trimethoxysilane (B1329998) in acetonitrile. researchgate.net The reaction typically proceeds by heating the mixture for an extended period to ensure complete conversion. researchgate.net The resulting pyridinium salt exhibits significantly different chemical and physical properties compared to the parent molecule. The quaternization of pyridine moieties can also be accomplished using methyl iodide in a solvent like methyl ethyl ketone (MEK). mdpi.com

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This transformation alters the electronic character of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring's carbon atoms. Pyridine N-oxides can serve as precursors for further functionalization. For example, they can act as oxygen-centered radical precursors in photoredox catalyzed C–H functionalization reactions. acs.org

| Reaction Type | Reagent Example | Product Type | Reference |

| Quaternization | Methyl Iodide (CH₃I) | N-methylpyridinium iodide salt | mdpi.com |

| Quaternization | (3-Bromopropyl)trimethoxysilane | N-propyl(trimethoxysilyl)pyridinium bromide salt | researchgate.net |

| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Pyridine N-oxide |

Transformations Involving the Heptyl Chain

The heptyl chain, particularly the carbon atoms adjacent to the carbonyl group, offers sites for various chemical transformations.

α-Functionalization of Ketones

The presence of the carbonyl group activates the α-protons (on the carbon atom adjacent to the C=O group), making them acidic enough to be removed by a suitable base. This deprotonation generates a nucleophilic enolate intermediate, which is central to a wide array of α-functionalization reactions.

The synthesis of this compound itself can involve the reaction of a pyridine-derived enolate with a heptanoyl electrophile. smolecule.com This reactivity can be harnessed to introduce various substituents at the α-position. The enolate can react with a range of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Potential α-Functionalization Reactions:

Alkylation: Reaction with alkyl halides to introduce a new alkyl group.

Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Acylation: Reaction with acyl chlorides or anhydrides to form β-diketones.

Halogenation: Reaction with halogenating agents like N-bromosuccinimide (NBS) to introduce a halogen atom.

The choice of base and reaction conditions is crucial for controlling the regioselectivity (formation of the kinetic vs. thermodynamic enolate) and preventing side reactions.

C(sp³)–H Bond Functionalization

Direct functionalization of the typically inert C(sp³)–H bonds of the heptyl chain represents a modern and efficient approach to molecular editing. These reactions often rely on transition metal catalysis or photocatalysis to overcome the high energy barrier for C–H bond cleavage. beilstein-journals.orgnih.gov

For substrates containing a directing group, such as a pyridine ring, transition metal catalysts can selectively activate specific C–H bonds. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for various ketones, where an amino acid can serve as a transient directing group to guide the catalyst to the desired position. nih.gov This method can activate methylene (B1212753) C(sp³)–H bonds in cyclic substrates and has shown potential for γ-arylation when β-C–H bonds are absent. nih.gov

Copper(II)-mediated functionalization of α′-C(sp³)–H bonds has been reported for pyridinylaldimines, where the pyridine and imine groups act as directing moieties. rsc.org Similar strategies could potentially be adapted for this compound to functionalize the methylene group adjacent to the pyridine ring, although this would compete with α-keto C-H activation. Visible-light photocatalysis offers another powerful method for C(sp³)–H functionalization under mild conditions, proceeding through single-electron transfer (SET) or hydrogen-atom transfer (HAT) pathways to generate reactive alkyl radical intermediates. nih.gov

Mechanistic Studies of Key Reactions

Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates

The study of reaction intermediates provides insight into the stepwise pathway of a chemical transformation.

Quaternization/N-Oxidation: These reactions are relatively straightforward. In quaternization, the key intermediate is the pyridinium salt itself, which is the stable product of the reaction. For N-oxidation, an initial complex between the pyridine nitrogen and the oxidizing agent is formed, leading to the final N-oxide product.

α-Functionalization: The critical intermediate is the enolate ion or the corresponding enol . The enolate is formed by deprotonation of the α-carbon and exists as a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. smolecule.com Its structure and stability are influenced by the solvent and the counter-ion. smolecule.com

C(sp³)–H Functionalization: The intermediates in these reactions are often highly reactive and transient. In photocatalyzed reactions, alkyl radicals are common intermediates, generated via hydrogen-atom transfer from the heptyl chain to a photogenerated radical or via single-electron transfer to form a radical cation . nih.gov In transition-metal-catalyzed processes, organometallic complexes , such as palladacycles, are key intermediates where the metal center is inserted into a C–H bond. nih.gov

Determination of Rate-Determining Steps

Quaternization: For a typical SN2 reaction with an alkyl halide, the reaction occurs in a single, concerted step. This step, involving the nucleophilic attack of the pyridine nitrogen on the alkyl halide, is the bimolecular rate-determining step . savemyexams.com

α-Functionalization: In many base-mediated α-functionalization reactions, the initial deprotonation of the α-carbon to form the enolate is the slow, rate-determining step. The subsequent reaction of the enolate with an electrophile is typically fast.

Catalytic C(sp³)–H Functionalization: These reactions involve complex catalytic cycles with multiple steps, including C–H activation, migratory insertion, and reductive elimination. The rate-determining step can vary depending on the specific catalyst, substrate, and reaction conditions. For example, in some palladium-catalyzed reactions, the initial C–H bond cleavage is the RDS. nih.gov In other systems, such as a gold-catalyzed hydroalkylation, a researchgate.netCurrent time information in Chatham County, US.-hydride shift within a keteniminium ion intermediate was identified as the rate-determining step through DFT calculations. acs.org Identifying the RDS is crucial for catalyst design and optimization. acs.org

Investigation of Stereochemical Outcomes

The stereochemical outcomes of reactions involving this compound are of significant interest in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The investigation of these outcomes primarily revolves around the stereoselective reduction of the ketone functionality and addition reactions to the carbonyl group, leading to the formation of chiral alcohols or other stereogenic centers.

The principles of asymmetric synthesis dictate that the formation of unequal amounts of stereoisomers is achieved by converting an achiral unit within a substrate into a chiral unit under the influence of a chiral feature in the reaction environment. This can be a chiral catalyst, a chiral auxiliary, or a chiral reagent.

Asymmetric Reduction of the Carbonyl Group

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a key transformation where stereochemistry is crucial. The stereochemical course of this reduction is highly dependent on the nature of the reducing agent and the catalyst employed.

Research on analogous compounds, such as 1-(pyridin-3-yl)ethanone, provides significant insights into the potential stereochemical control in the reduction of this compound. For instance, catalytic enantioselective borane (B79455) reduction of related O-benzyl oximes has been shown to produce chiral primary amines with high enantiomeric excess (ee). orgsyn.orgnih.gov This method involves the use of a chiral spiroborate ester catalyst, and the enantioselectivity can be influenced by the reaction solvent, with dioxane affording higher ee (97-99%) compared to tetrahydrofuran (B95107) (95% ee). orgsyn.org

The general approach for achieving high stereoselectivity in the reduction of a ketone like this compound would involve the use of a chiral hydride source or a combination of an achiral hydride source with a chiral catalyst. One common strategy is the use of chiral oxazaborolidine catalysts, which have proven effective in the asymmetric reduction of a wide range of ketones.

The expected products of the asymmetric reduction of this compound are the (R)- and (S)-1-(pyridin-3-yl)heptan-1-ol enantiomers. The predominance of one enantiomer over the other is a direct measure of the stereochemical control of the reaction.

Table 1: Hypothetical Stereochemical Outcomes in the Asymmetric Reduction of this compound

| Catalyst/Reagent System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine / BH3·THF | (S)-1-(Pyridin-3-yl)heptan-1-ol | N/A | >90% |

| Chiral Ruthenium Complex / H2 | (R)-1-(Pyridin-3-yl)heptan-1-ol | N/A | >95% |

| (-)-B-Chlorodiisopinocampheylborane | (S)-1-(Pyridin-3-yl)heptan-1-ol | N/A | High |

Stereoselective Addition Reactions

The addition of nucleophiles to the carbonyl group of this compound can also be controlled to favor the formation of a specific stereoisomer. The use of chiral Lewis acid catalysts can create a chiral environment around the carbonyl group, directing the incoming nucleophile to one of the two enantiotopic faces of the ketone.

For example, highly enantioselective conjugate additions of imidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles have been achieved using a chiral-at-metal rhodium catalyst, yielding products with excellent enantioselectivities (er > 99:1). acs.org While this is a different type of reaction, the principle of using a chiral metal catalyst to control the stereochemical outcome of an addition reaction is directly applicable.

In the case of this compound, the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) in the presence of a chiral ligand could lead to the formation of a tertiary alcohol with high enantiomeric purity. The stereochemical outcome would be determined by the specific combination of the nucleophile, the chiral ligand, and the reaction conditions.

Table 2: Potential Stereochemical Outcomes in Nucleophilic Addition to this compound

| Nucleophile | Chiral Ligand/Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| MeMgBr | (-)-Sparteine | (S)-1-Methyl-1-(pyridin-3-yl)heptan-1-ol | N/A | Moderate to High |

| Et2Zn | Chiral Amino Alcohol | (R)-1-Ethyl-1-(pyridin-3-yl)heptan-1-ol | N/A | High |

Note: This table is illustrative and based on general principles of asymmetric nucleophilic addition to ketones.

The precise control over the stereochemical outcome is a central theme in modern organic synthesis. aablocks.com The investigation of these outcomes for this compound would involve systematic screening of chiral catalysts, ligands, and reaction conditions to optimize for the desired stereoisomer. The analysis of the product mixture, typically by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), would be essential to determine the diastereomeric ratio and enantiomeric excess of the products. orgsyn.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that measures the mass of an ion with a high degree of precision, which allows for the determination of its elemental composition. measurlabs.com For 1-(Pyridin-3-yl)heptan-1-one, with the molecular formula C₁₂H₁₇NO, HRMS can determine the exact mass of its protonated molecule, [M+H]⁺. This high accuracy is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. uni-saarland.de

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₂H₁₈NO]⁺ | 192.1383 |

Note: This data is theoretical and has been calculated based on the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves the fragmentation of a selected precursor ion and analysis of the resulting product ions to elucidate the structure of the original molecule. mdpi.com While specific experimental MS/MS data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of ketones and pyridine-containing compounds. imreblank.chresearchgate.net

The primary fragmentation is anticipated to occur via two main pathways: cleavage of the bond between the carbonyl group and the pyridine (B92270) ring (α-cleavage), and cleavage of the alkyl chain. The α-cleavage would result in the formation of a stable pyridoyl cation. Another common fragmentation mechanism for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond.

| Predicted Fragment Ion (m/z) | Proposed Structure / Origin |

|---|---|

| 106.0495 | Pyridoyl cation ([C₆H₄NO]⁺) from α-cleavage |

| 120.0651 | Ion from McLafferty rearrangement |

| 93.0549 | Pyridinium (B92312) ion ([C₅H₅N]⁺) |

Note: This data is predictive and based on established fragmentation principles for organic molecules.

Hyphenated techniques, which couple a separation method with mass spectrometric detection, are essential for the analysis of complex samples and the determination of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. this compound, being a moderately sized organic molecule, is expected to be amenable to GC-MS analysis. This method would allow for the separation of the compound from any volatile impurities, with the mass spectrometer providing definitive identification of the main component based on its mass spectrum. ijfe.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique applicable to a broad range of compounds, including those that are non-volatile or thermally sensitive. unipd.it It is a powerful tool for assessing the purity of this compound and for analyzing it within complex mixtures. spectroscopyonline.com Various LC methods, such as reversed-phase chromatography, can be optimized to separate the target compound from its analogues or impurities, with the MS detector confirming the identity of each separated peak. mdpi.com

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. journaltocs.ac.uk

As of now, the crystal structure of this compound has not been reported in the scientific literature. The successful growth of a single crystal of sufficient quality would be a prerequisite for analysis by single-crystal X-ray diffraction. mdpi.com Such an analysis would provide unambiguous proof of its molecular structure. researchgate.net

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95.5 |

| Volume (ų) | ~1295 |

| Z (Molecules per unit cell) | 4 |

Note: The crystallographic data presented here is hypothetical and is based on values typically observed for similar organic compounds.

In the solid state, the molecule of this compound would adopt a specific low-energy conformation. The heptyl chain is flexible, but in a crystalline state, it would likely adopt a relatively linear, extended conformation to facilitate efficient packing. The pyridine ring is planar, and a key conformational feature would be the dihedral angle between this ring and the plane of the carbonyl group.

The packing of the molecules in the crystal lattice would be dictated by a variety of intermolecular interactions:

Van der Waals Forces: These would be significant between the aliphatic heptyl chains of adjacent molecules. libretexts.org

C-H···O and C-H···N Hydrogen Bonds: Weak, non-covalent hydrogen bonds could form between the hydrogen atoms of the pyridine ring or the alkyl chain and the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group of a neighboring molecule.

π-π Stacking: The aromatic pyridine rings could potentially engage in π-π stacking interactions, further stabilizing the crystal structure. The presence and nature of these interactions are often observed in the crystal structures of related heterocyclic compounds. researchgate.net

Computational and Theoretical Investigations of 1 Pyridin 3 Yl Heptan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(Pyridin-3-yl)heptan-1-one at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chimia.ch For a molecule like this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure. researchgate.net Functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used for this purpose. researchgate.net

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Connections | Predicted Value (Approximate) | Significance |

| Bond Length | C=O (Carbonyl) | ~1.23 Å | Reflects the double bond character and electrophilicity of the carbonyl carbon. |

| C-C (Pyridine-Carbonyl) | ~1.50 Å | Indicates the single bond character connecting the aromatic and ketone moieties. | |

| C-N (Pyridine) | ~1.34 Å | Typical bond length within a pyridine (B92270) ring, indicating aromaticity. | |

| Bond Angle | Pyridine-C-C (Heptyl) | ~118° | Influences the steric environment around the ketone group. |

| Dihedral Angle | N-C-C=O | Varies (see Sec 5.2.1) | Defines the rotational conformation and electronic conjugation. |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring. researchgate.net The LUMO is anticipated to be localized on the electrophilic carbonyl group and the adjacent carbon atoms of the pyridine ring. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. mdpi.com Quantum chemical calculations for similar pyridyl ketones have reported HOMO-LUMO energy gaps in the range of 4-5 eV, which indicates a relatively stable molecule. researchgate.netscirp.org

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Location of Electron Density | Implication |

| HOMO | ~ -6.6 eV | Pyridine Ring | Region susceptible to electrophilic attack. |

| LUMO | ~ -1.8 eV | Carbonyl Group, Pyridine Ring | Region susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | ~ 4.8 eV | N/A | Indicates high molecular stability and relatively low chemical reactivity. |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. ajchem-a.com It illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the most electronegative atoms, the nitrogen of the pyridine ring and the oxygen of the carbonyl group. These are the primary sites for electrophilic attack or hydrogen bonding. researchgate.netpearson.com

Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the heptyl chain. The carbonyl carbon, while bonded to a highly electronegative oxygen, would also exhibit a degree of positive potential, making it a key site for nucleophilic attack. pressbooks.pub

Neutral Potential (Green): Predominantly over the hydrocarbon (heptyl) chain, indicating its nonpolar and less reactive nature.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and its behavior over time.

Energy Minimization and Conformational Isomerism

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformers. The most significant rotations are around the C-C bond connecting the pyridine ring to the carbonyl group and the various C-C bonds within the flexible heptyl chain. uoa.gr

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(ring)-C(ring)-C(carbonyl)-O(carbonyl) | Defines the orientation of the ketone group relative to the pyridine ring. |

| τ2 | C(ring)-C(carbonyl)-C(heptyl)-C(heptyl) | Defines the initial orientation of the alkyl chain. |

| τ3-τ6 | C-C-C-C (within heptyl chain) | Determine the overall shape and flexibility of the alkyl tail. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering insights into its flexibility and interactions with its environment (e.g., a solvent). arxiv.org An MD simulation of this compound would typically place the molecule in a simulated box of solvent (like water or an organic solvent) and calculate the forces on each atom at very short time intervals. rsc.org

These simulations would reveal:

The dynamic range of motion of the heptyl chain, showing how it folds and flexes at a given temperature. researchgate.net

The rotational freedom around the pyridine-carbonyl bond, confirming whether specific orientations are preferred over others.

How the molecule interacts with surrounding solvent molecules, which is crucial for understanding its solubility and transport properties.

Theoretical Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic data, such as NMR and IR spectra, is a standard computational chemistry task. researchgate.net These predictions are typically achieved using methods like Density Functional Theory (DFT), which can calculate the magnetic shielding of nuclei and the vibrational frequencies of bonds. researchgate.netresearchgate.net

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nmrdb.orgmdpi.com This process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding constants, which are then converted into chemical shifts relative to a standard (e.g., TMS). docbrown.info Various levels of theory and basis sets can be employed, with methods like B3LYP/6-311+G(2d,p) often providing reasonable accuracy for organic molecules. researchgate.netacs.org

Despite the availability of these methods, no specific studies reporting the computationally predicted NMR chemical shifts for this compound have been found in the surveyed literature. While experimental NMR data for this compound may exist from its synthesis, dedicated computational prediction and analysis reports are absent. smolecule.com

Theoretical Vibrational Frequency Analysis

Theoretical vibrational analysis provides predicted infrared (IR) and Raman spectra, which correspond to the vibrational modes of a molecule. scielo.org.mx DFT calculations are commonly used to determine these frequencies. acs.org The calculated frequencies are often scaled by a factor to better match experimental data due to approximations in the theoretical models and the neglect of anharmonicity. scielo.org.mx Analysis of the potential energy distribution (PED) can be used to assign specific vibrational modes to the calculated frequencies. researchgate.net

A search of the scientific literature did not yield any publications detailing a theoretical vibrational frequency analysis specifically for this compound.

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. smu.edu This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.comsavemyexams.com Such studies provide insights into reaction pathways, activation energies, and the influence of various factors like solvents.

Reaction Pathway Elucidation and Energy Barriers

Specific reaction pathway elucidation and the calculation of energy barriers for reactions involving this compound are not documented in the available scientific literature.

Solvent Effects on Reaction Energetics

Solvents can significantly influence reaction rates and equilibria. nih.govcdnsciencepub.com Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (e.g., using the Polarizable Continuum Model, PCM). These models allow for the calculation of reaction energetics in different solvent environments, providing insight into how solvent polarity and other properties affect transition states and reaction barriers. acs.org

While the general impact of solvents on reactions of ketones and pyridyl compounds has been studied, nih.govacs.org there are no specific computational investigations into the solvent effects on the reaction energetics of this compound.

Synthesis and Characterization of Derivatives and Analogues

Modification of the Pyridine (B92270) Ring

The pyridine moiety is a key component of the molecule, and its electronic and steric properties can be fine-tuned through substitution or derivatization of the nitrogen atom.

The pyridine ring is generally electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org Consequently, direct substitution on the pyridine ring of 1-(Pyridin-3-yl)heptan-1-one can be challenging, and modifications are often introduced on pyridine precursors before the acylation step.

However, strategies exist for the functionalization of pyridyl ketones. For instance, a synthetic route analogous to the preparation of atpenin A5 derivatives involves the synthesis of a polysubstituted pyridyl ketone, 1-(4-hydroxy-5,6-dimethoxypyridin-3-yl)hexan-1-one. nih.gov This process starts with a suitably substituted pyridine bromide, which undergoes transmetallation and subsequent reaction with an aldehyde, followed by oxidation to the ketone. nih.gov This demonstrates that substituents such as hydroxyl and methoxy (B1213986) groups can be incorporated into the pyridine ring.

Another approach involves the metalation of the pyridine ring. Lithiation of pyridines, often directed by substituents, can create a nucleophilic center on the ring that can then react with various electrophiles to introduce new functional groups. youtube.com

The nitrogen atom of the pyridine ring is a primary site for chemical modification due to its basicity and nucleophilicity.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using peracids like m-chloroperbenzoic acid (m-CPBA). wikipedia.org This transformation alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to electrophilic attack and suppressing reactions at the nitrogen itself. wikipedia.org The N-oxide group can later be removed by deoxygenation, for example, with zinc dust. wikipedia.org

N-Alkylation (Quaternization): The pyridine nitrogen readily reacts with alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.org This process introduces a permanent positive charge on the nitrogen atom, significantly changing the molecule's properties. The quaternization of various pyridine derivatives has been studied, with the reaction rate and yield being influenced by the solvent and the steric and electronic nature of the substrate and alkylating agent. researchgate.netresearchgate.net For example, quaternization with methyl iodide can be performed in solvents like methyl ethyl ketone (MEK). researchgate.net This modification turns the neutral pyridine framework into a cationic one, which can alter physical properties and intermolecular interactions. rsc.org

Substitution at Different Pyridine Positions

Modification of the Ketone Functionality

The ketone group is a versatile functional handle that can be converted into a wide range of other chemical moieties, including the introduction of a chiral center.

The carbonyl group of this compound can be readily transformed through various reactions.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(Pyridin-3-yl)heptan-1-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. e-bookshelf.de The choice of reagent can be critical for chemoselectivity in more complex, polyfunctional molecules. imperial.ac.uk

Conversion to Amines: Reductive amination provides a direct route to convert the ketone into an amine. This can be achieved enzymatically using transaminases (TAs). A variety of (R)- and (S)-selective transaminases have been shown to be effective in the biocatalytic amination of pyridyl ketones, yielding enantiopure pyridylalkylamines with excellent conversion and stereoselectivity. csic.esuniovi.es This method is particularly valuable for producing chiral amines. csic.es

The table below summarizes key transformations of the ketone group.

Table 1: Transformations of the Ketone Functionality| Starting Material | Reagent(s) | Product Functional Group | Example Product Name | Reference(s) |

|---|---|---|---|---|

| Pyridyl Ketone | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | 1-(Pyridin-3-yl)heptan-1-ol | e-bookshelf.de |

Introduction of Chirality at the Ketone Carbon

The ketone carbon of this compound is prochiral, and its reduction can generate a chiral center, leading to the formation of enantiomerically enriched or pure 1-(Pyridin-3-yl)heptan-1-ol.

Several methods have been developed for the asymmetric synthesis of chiral pyridyl alcohols:

Asymmetric Reduction: The enantioselective reduction of acetylpyridines (pyridyl ketones with a methyl group) to optically active 1-pyridylethanols has been achieved with high enantiomeric excess using lithium borohydride modified with chiral ligands like N,N′-dibenzoylcystine. rsc.org This methodology could be applied to this compound.

Asymmetric Autocatalysis: A remarkable method for producing highly enantioenriched pyridyl alkanols involves asymmetric autocatalysis, where the chiral product itself acts as a catalyst for its own formation. capes.gov.bruio.no For example, a chiral zinc alkoxide of a pyridyl alcohol can catalyze the enantioselective alkylation of the corresponding pyridine carbaldehyde to produce more of the same chiral alcohol. capes.gov.br

Lithiation-Borylation Methodology: A versatile route to highly enantioenriched heterocyclic tertiary alcohols has been developed, which could be adapted for secondary alcohols. bris.ac.uk This process involves the reaction of a lithiated carbamate (B1207046) with a boronic ester, followed by oxidation. bris.ac.uk

The success of these enantioselective transformations often depends on overcoming the challenge of the pyridine nitrogen coordinating with the metal catalyst, which can interfere with the desired stereochemical control. bris.ac.uk

Variation of the Alkyl Chain

Altering the length and structure of the heptyl chain produces a series of analogues of this compound. The synthesis of such analogues typically follows the same routes used for the parent compound, such as the reaction of a pyridine-derived organometallic reagent with a suitable acylating agent or nitrile. smolecule.com

For example, the Grignard reaction between 2-cyanopyridine (B140075) and various alkylmagnesium bromides has been used to prepare a series of 1-(pyridin-2-yl)alkan-1-ones with varying chain lengths. mdpi.com A similar approach using 3-cyanopyridine (B1664610) and different alkyl Grignard reagents (e.g., propylmagnesium bromide, butylmagnesium bromide) would yield analogues of this compound.

The study of analogues with different alkyl chains is common in medicinal chemistry to understand structure-activity relationships. acs.org For instance, comparisons between 1-(pyridin-2-yl)decan-1-one, 1-(pyridin-2-yl)heptan-1-one, and 3-(pyridin-2-yl)butan-2-one highlight how chain length affects properties. Similarly, biobased surfactants have been prepared via reductive amination using a variety of alkylamines with different chain lengths (from 6 to 12 carbons) to tune their physicochemical properties. ru.nl

Table 2: Examples of 1-(Pyridin-3-yl)alkan-1-one Analogues with Varied Alkyl Chains

| Compound Name | Alkyl Chain | Synthetic Method Context | Reference(s) |

|---|---|---|---|

| 1-(Pyridin-3-yl)propan-1-one | Propyl | Available as a commercial building block, implies established synthetic routes. | ambeed.com |

| 1-(Pyridin-3-yl)butan-1-one | Butyl | Available as a commercial building block, implies established synthetic routes. | ambeed.com |

| 1-(Pyridin-3-yl)hexan-1-one | Hexyl | Synthesized as part of an investigation into atpenin A5 derivatives. | nih.gov |

| This compound | Heptyl | Synthesized via nucleophilic acyl substitution. | smolecule.com |

Homologues and Isomers of Heptanone

The synthesis of homologues of this compound, which involves varying the length of the alkyl chain, can be accomplished using standard acylation or Grignard-type reactions. For instance, homologues with shorter or longer alkyl chains, such as 1-(Pyridin-3-yl)ethanone or 1-(Pyridin-3-yl)decan-1-one, can be synthesized. foodb.ca The synthesis of 1-(pyridin-3-yl)ethanone, a lower homologue, has been well-documented and serves as a model for the synthesis of other members of this class. foodb.ca

Positional isomers, where the heptanoyl group is attached to a different position on the pyridine ring (e.g., 1-(Pyridin-2-yl)heptan-1-one or 1-(Pyridin-4-yl)heptan-1-one), can be synthesized from the corresponding bromopyridine isomers via a Grignard reaction with heptanenitrile. Isomers can also be created by introducing substituents on the pyridine ring itself, such as a methyl group, to yield compounds like 1-(4-Methylpyridin-3-yl)heptan-1-one. nih.gov

The physical and chemical properties of these homologues and isomers are expected to vary with the structural changes. For example, increasing the length of the alkyl chain in homologues generally leads to an increase in lipophilicity, which can be observed in properties like the predicted logP value.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP |

|---|---|---|---|

| 1-(Pyridin-3-yl)ethanone | C₇H₇NO | 121.14 | 0.31 |

| This compound | C₁₂H₁₇NO | 191.27 | 3.23 |

| 1-(Pyridin-2-yl)decan-1-one | C₁₅H₂₃NO | 233.35 | - |

| 1-(4-Methylpyridin-3-yl)heptan-1-one | C₁₃H₁₉NO | 205.30 | 3.4 |

Introduction of Unsaturation or Branched Chains

The introduction of unsaturation, such as double or triple bonds, into the heptanoyl chain can create a new series of analogues with distinct chemical reactivity and conformational properties. For example, the synthesis of α,β-unsaturated ketones, or chalcones, can be achieved through an aldol (B89426) condensation reaction between a pyridine-3-carbaldehyde and a suitable ketone. Research on related pyridine-based chalcones, such as (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives, provides a synthetic blueprint for these types of modifications. brieflands.com The presence of the conjugated system in these enones significantly influences their spectroscopic properties and reactivity.

| Compound Name | Key Structural Feature | Synthetic Precursors |

|---|---|---|

| (E)-1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one | α,β-Unsaturated Ketone | Pyridine-2-carbaldehyde, Acetophenone |

| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one | Branched Alkyl Chain | 3-Methylpyridine, Ethyl pivalate |

Spectroscopic and Computational Analysis of Derivatives

The characterization of these newly synthesized derivatives relies heavily on spectroscopic techniques and computational analysis.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized derivatives. For homologues, the integration of the proton signals for the alkyl chain will change accordingly. For unsaturated derivatives, characteristic signals for vinylic protons appear in the ¹H NMR spectrum, typically in the range of δ 7-8 ppm. brieflands.com In ¹³C NMR, the carbonyl carbon signal is a key indicator, usually found around δ 198-200 ppm for ketones. The introduction of branching or unsaturation will cause predictable shifts in the signals of adjacent carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbonyl (C=O) stretching frequency is a prominent feature, typically appearing around 1690 cm⁻¹. For α,β-unsaturated ketones, this band may shift to a lower wavenumber (around 1660-1675 cm⁻¹) due to conjugation. brieflands.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. The fragmentation patterns can also provide structural information. For example, the mass spectrum of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one shows a molecular ion peak consistent with its chemical formula. ajgreenchem.com

Computational Analysis: Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, conformational preferences, and reactivity of these derivatives. Such studies have been used to investigate the reduction of pyridinic ketones, calculating activation barriers and modeling transition states. mdpi.com For derivatives with introduced unsaturation or branching, computational analysis can predict changes in molecular geometry, electrostatic potential, and orbital energies. These theoretical calculations can help to rationalize observed chemical properties and guide the design of new derivatives with desired characteristics. For instance, computational studies on β-keto-enol pyridine derivatives have been used to assess their theoretical toxicity risks. nih.govacs.org

| Compound Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |

|---|---|---|---|

| Pyridinyl Alkyl Ketones | 8.6-8.8 (Py-H), 7.8-8.0 (Py-H), 2.9-3.1 (α-CH₂) | ~199 (C=O), 123-153 (Py-C) | ~1690 (C=O) |

| Pyridinyl α,β-Unsaturated Ketones | 7.0-8.1 (Vinylic-H) | ~188 (C=O), 120-145 (Vinylic-C) | ~1665 (C=O), ~1600 (C=C) |

Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

In organic synthesis, compounds that serve as "building blocks" are fundamental starting materials for constructing intricate molecules. cymitquimica.com 1-(Pyridin-3-yl)heptan-1-one, by virtue of its functional groups, is categorized as such a building block, particularly for the synthesis of heterocyclic compounds. cymitquimica.com The presence of the ketone and the pyridine (B92270) ring allows for a range of chemical modifications, enabling its incorporation into larger, more complex molecular frameworks.

The utility of this compound as a precursor lies in the reactivity of its constituent parts. The ketone functional group is a classic site for a wide array of organic reactions. It can undergo reduction to form the corresponding secondary alcohol, 1-(pyridin-3-yl)heptan-1-ol, or can be a site for nucleophilic addition reactions at the carbonyl carbon. The α-protons adjacent to the carbonyl group can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations or alkylations.

A conventional synthesis method for this compound itself involves the reaction of a pyridine-derived enolate with a heptanoyl electrophile, highlighting the utility of this reactive intermediate pathway. smolecule.com Furthermore, the pyridine ring itself offers sites for electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom and the ketone group deactivates the ring, directing substitution to specific positions. The nitrogen atom can also be N-oxidized to form the corresponding pyridine N-oxide, which can alter the reactivity of the ring system. These transformations convert the initial simple structure into more elaborate intermediates, which are crucial steps in multi-step synthetic sequences aimed at producing complex target molecules, potentially including those with biological activity of interest in pharmaceutical research. cymitquimica.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.govtcichemicals.com These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. nih.gov Pyridine derivatives are frequently employed in well-known MCRs. For instance, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine to form dihydropyridines. tcichemicals.commdpi.com

While direct participation of this compound in specific, documented MCRs is not extensively reported, its structural motifs suggest potential applicability. The ketone moiety could, in principle, serve as the 1,3-dicarbonyl equivalent in Hantzsch-type reactions or Biginelli reactions under appropriate conditions. tcichemicals.com For example, a three-component reaction involving 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, an aldehyde, and pyruvic acid has been used to synthesize pyrazolo[3,4-b]pyridine derivatives, demonstrating the utility of the pyridin-3-yl unit in such convergent syntheses. mdpi.com This suggests a potential, if yet unexplored, role for this compound as a substrate in the development of novel MCRs to create diverse heterocyclic libraries.

Precursor for Advanced Organic Intermediates

Ligand Development for Catalysis

The pyridine moiety is a classic structural element in the design of ligands for transition metal catalysis. whiterose.ac.uk The nitrogen atom possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes. libretexts.org This ability is fundamental to its application in catalysis, where the ligand's structure can tune the steric and electronic properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.

The nitrogen atom of the pyridine ring in this compound is a primary site for coordination with transition metals. cymitquimica.com Transition metal ions, which often have vacant d-orbitals, act as Lewis acids and can accept the electron pair from the pyridine nitrogen (a Lewis base) to form a coordinate covalent bond. libretexts.org The formation of such complexes is a cornerstone of coordination chemistry. libretexts.org

Research into related pyridine-containing molecules demonstrates this principle effectively. For example, ligands such as 1H-pyridin-(2E)-ylidenes (PYE) have been shown to form well-characterized complexes with a variety of transition metals, including rhodium(I), palladium(II), nickel(II), and ruthenium(II). whiterose.ac.uk Similarly, 1,1,1-tris-(pyrid-2-yl)ethane acts as a tripodal ligand, coordinating to metals like iron, cobalt, and copper. whiterose.ac.uk In the case of this compound, the molecule would typically act as a monodentate ligand, binding through the pyridine nitrogen. The long heptyl chain introduces a significant lipophilic (hydrophobic) character to the molecule, which could influence the solubility of its metal complexes in different solvents and could also exert steric effects in the vicinity of the metal center.

The ability of this compound to act as a ligand for transition metals suggests its potential use in catalysis. Catalysis can be broadly divided into two types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. iitm.ac.indayawisesa.com

In homogeneous catalysis , metal complexes of pyridine-based ligands are used in a wide range of organic transformations. rsc.org For example, palladium complexes with pyridine-containing ligands are active in cross-coupling reactions like the Suzuki-Miyaura coupling. whiterose.ac.uksci-hub.se While the ketone group in this compound is generally less reactive in coordination than an amine group, the pyridine nitrogen can still effectively bind to a metal center, allowing the resulting complex to function as a catalyst. The properties of the catalyst could be tuned by modifying the structure of the ligand.

For heterogeneous catalysis , the ligand or its metal complex could be immobilized on a solid support. mdpi.com This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. acs.org The long alkyl chain of this compound might facilitate its adsorption onto nonpolar supports, potentially creating a solid-supported catalyst for use in flow chemistry or batch processes where catalyst recovery is important.

Coordination Chemistry with Transition Metals

Role in Material Science

The application of organic molecules in materials science often leverages their unique structural, electronic, or optical properties to create functional materials. Building blocks are crucial in this field for constructing larger, well-defined architectures like polymers or supramolecular assemblies. cymitquimica.com

While specific applications of this compound in materials science are not widely documented, related compounds offer insights into its potential. Pyridine-containing molecules are of interest for creating organic semiconductors and coordination polymers. For example, 1-(Pyridin-2-yl)decan-1-one, an isomer, has been explored in this context due to its extended π-conjugation, which is a key feature for electronic materials. The conjugation between the pyridine ring and the carbonyl group in this compound could also impart useful electronic properties.

Furthermore, the ability of the pyridine unit to coordinate with metal ions opens the door to the construction of coordination polymers. These are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. Such materials can exhibit interesting properties like porosity, luminescence, or magnetism. For instance, coordination polymers based on 2-(1,2,4-1H-triazol-3-yl)pyridine and transition metals have been synthesized and investigated for applications in white-light emission. rsc.org By analogy, this compound could potentially be used as a monodentate ligand in the self-assembly of novel coordination networks with tailored properties.

Precursor for Polymeric Materials

There is currently no available scientific literature that describes the use of this compound as a monomer or precursor for the synthesis of polymeric materials. The synthesis of polymers from pyridyl-containing compounds is an established field, but specific studies detailing the polymerization of this compound, its reactivity ratios, or the properties of any resulting polymers are absent from the reviewed scientific databases.

Components in Self-Assembling Systems

Similarly, a comprehensive search of chemical literature and databases did not reveal any studies where this compound is utilized as a component in self-assembling systems. The ability of pyridyl groups to coordinate with metal ions and the potential for intermolecular interactions involving the ketone functionality make pyridyl ketones, in general, candidates for supramolecular chemistry. mdpi.comnih.govacs.org However, there are no specific research findings or detailed analyses on the self-assembly behavior of this compound, including the formation of metallacycles, coordination polymers, or other supramolecular architectures.

Green Chemistry Considerations in the Synthesis of 1 Pyridin 3 Yl Heptan 1 One and Its Analogues

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. acs.orgnumberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. acs.org

In contrast, modern synthetic strategies aim to maximize atom economy. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently more atom-economical. tandfonline.com For instance, the Hantzsch pyridine (B92270) synthesis or similar one-pot procedures that construct the pyridine ring from simpler, fully incorporated precursors represent a significant improvement. tandfonline.com Catalytic C-H functionalization, which directly couples a C-H bond with a reaction partner, is another powerful, atom-economical approach as it avoids pre-functionalization steps that generate waste. mdpi.comresearchgate.net

| Reaction Type | Example Reaction | Theoretical Atom Economy | Key Advantages/Disadvantages |

| Organometallic Acylation | 3-Bromopyridine + BuLi → 3-Li-Pyridine; 3-Li-Pyridine + Heptanoyl Chloride → Product + LiCl | < 50% | Disadvantages: Poor atom economy, cryogenic conditions, stoichiometric metal waste. |

| Multi-Component Reaction | Aldehyde + Ketone + Ammonia (B1221849) source → Pyridine derivative | Often > 80% | Advantages: High atom economy, operational simplicity, reduced waste. tandfonline.com |

| Catalytic Coupling | Pyridine + Heptanoic Acid (via activation) | Potentially > 90% | Advantages: High atom economy, avoids stoichiometric reagents, milder conditions possible. researchgate.net |

This table provides an illustrative comparison of synthetic strategies. Actual atom economy depends on the specific reagents and pathways used.

Beyond atom economy, other metrics like reaction mass efficiency (RME) and the E-factor (environmental factor), which quantify the total waste produced per kilogram of product, provide a more holistic view of a process's greenness. igitsarang.ac.in Improving these metrics is a key goal in the sustainable synthesis of 1-(Pyridin-3-yl)heptan-1-one.

Use of Safer Solvents and Auxiliary Substances